molecular formula C10H10N4O B8214471 (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol

Cat. No.: B8214471
M. Wt: 202.21 g/mol
InChI Key: HKDALLWYCNNVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzaldehyde or 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.

    Reduction: Different alcohol derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Uniqueness

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its primary alcohol group allows for selective functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol (CAS No. 1380500-87-7) is a compound characterized by its unique tetrazine moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀N₄O
  • Molecular Weight : 202.21 g/mol
  • Appearance : Light red to purple powder or crystal
  • Purity : Typically >98% as determined by HPLC and qNMR

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. The tetrazine ring is known for its ability to participate in bioorthogonal reactions, making it a valuable scaffold in medicinal chemistry for drug development.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves interference with mitotic processes and induction of apoptosis in cancer cells.
    • A study highlighted its efficacy against centrosome-amplified human cancer cells by promoting multipolar spindle formation, leading to aberrant cell division and cell death .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest potential antimicrobial activity against specific bacterial strains. The compound's structural features may enhance its interaction with bacterial cell membranes or essential metabolic pathways .
  • Neuroprotective Effects :
    • Some studies have suggested neuroprotective properties through modulation of oxidative stress pathways and inflammatory responses in neuronal cells .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on various cancer cell lines. The compound was found to reduce viability in HeLa and A549 cells with IC50 values of approximately 13 µM. The study concluded that the compound's ability to induce multipolarity in mitotic spindles was a key factor in its anticancer activity .

Case Study 2: Antimicrobial Activity

In another research effort focusing on antimicrobial properties, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were determined to be around 62.5 µg/mL for certain strains .

Data Summary Table

Biological ActivityObservationsReference
AnticancerIC50 ~ 13 µM against HeLa and A549 cells
AntimicrobialMIC ~ 62.5 µg/mL against Staphylococcus aureus
NeuroprotectiveModulation of oxidative stress pathways

Properties

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-11-13-10(14-12-7)9-4-2-8(6-15)3-5-9/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDALLWYCNNVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.